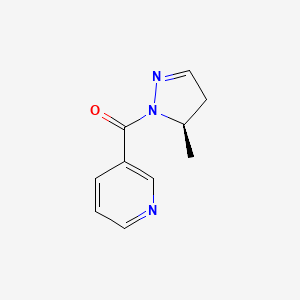

MS-153

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(3R)-3-methyl-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8-4-6-12-13(8)10(14)9-3-2-5-11-7-9/h2-3,5-8H,4H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMMIKKVFRCZBO-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=NN1C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC=NN1C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Coumarin 153?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Coumarin 153, a widely utilized fluorescent dye. It covers its core chemical structure, photophysical properties, synthesis, and key experimental applications, with a focus on providing practical information for laboratory use.

Chemical Structure and Identification

Coumarin 153, a member of the 7-aminocoumarin family, is a rigidized laser dye known for its strong fluorescence and sensitivity to the local environment.[1][2] Its structure is characterized by a julolidine ring fused to the coumarin core, which restricts intramolecular rotation and contributes to its high fluorescence quantum yield. The presence of a trifluoromethyl group at the 9-position enhances its photostability and influences its electronic properties.

Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄F₃NO₂[3] |

| Molecular Weight | 309.28 g/mol [3] |

| IUPAC Name | 6-(trifluoromethyl)-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2(7),5,8-tetraen-4-one[1] |

| CAS Number | 53518-18-6[3] |

| SMILES | C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(F)(F)F[1] |

| InChI Key | VSSSHNJONFTXHS-UHFFFAOYSA-N[4] |

Physicochemical and Spectroscopic Properties

Coumarin 153 is a yellow, solid compound soluble in many organic solvents but insoluble in water.[5] Its photophysical properties are highly dependent on the solvent environment, making it an excellent probe for studying solvation dynamics and microenvironments.[3][6]

Table 1: Photophysical Properties of Coumarin 153 in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Cyclohexane | 2.02 | 400 | 450 | 2765 | 0.90[1] | 5.8 |

| Toluene | 2.38 | 410 | 485 | 3945 | 0.85 | 5.5 |

| Benzene | 2.28 | 412 | 490 | 4053 | 0.82 | 5.4 |

| Dichloromethane | 8.93 | 420 | 525 | 4992 | 0.65 | 4.8 |

| Acetone | 20.7 | 420 | 530 | 5202 | 0.58 | 4.5 |

| Acetonitrile | 37.5 | 423 | 530 | 5046 | 0.54 | 4.2 |

| Ethanol | 24.5 | 423 | 532 | 5136 | 0.53 | 4.0[7] |

| Methanol | 32.7 | 424 | 537 | 5278 | 0.42[7] | 3.9[8] |

| Water | 80.1 | 435 | 590 | 6386 | 0.10[1] | 1.5 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Synthesis of Coumarin 153

The synthesis of coumarin derivatives can be achieved through several established methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction.[9][10][11][12] For Coumarin 153, a plausible and efficient synthetic route is the Knoevenagel condensation.

Conceptual Synthetic Pathway (Knoevenagel Condensation)

Caption: Conceptual workflow for the synthesis of Coumarin 153 via Knoevenagel condensation.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxyjulolidine-9-carboxaldehyde (1 equivalent) and ethyl trifluoroacetoacetate (1.1 equivalents) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure Coumarin 153 as a yellow solid.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Experimental Applications and Protocols

Coumarin 153 is a versatile fluorescent probe widely used in various spectroscopic studies, particularly for investigating solvation dynamics and microenvironmental properties.[3][6] Its sensitivity to solvent polarity makes it an ideal candidate for time-resolved fluorescence spectroscopy.

Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique used to measure fluorescence lifetimes in the picosecond to nanosecond range.[13][14][15]

Experimental Workflow for TCSPC Measurement

Caption: A simplified workflow for a Time-Correlated Single Photon Counting (TCSPC) experiment.

Detailed Protocol for TCSPC:

-

Sample Preparation: Prepare a dilute solution of Coumarin 153 in the solvent of interest. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

-

Instrumentation Setup:

-

Use a pulsed laser diode (e.g., at 405 nm) as the excitation source.

-

Direct the emitted fluorescence through a monochromator or a bandpass filter to select the desired emission wavelength.

-

Use a single-photon sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), to detect the emitted photons.

-

The TCSPC electronics will measure the time delay between the laser pulse (sync signal) and the detection of the emitted photon.

-

-

Data Acquisition: Collect photon arrival times over many excitation cycles to build a histogram of the fluorescence decay.

-

Data Analysis: Fit the resulting decay curve to an exponential or multi-exponential function to determine the fluorescence lifetime(s) of Coumarin 153 in the specific solvent.

Solvation Dynamics Studies

Coumarin 153 is an ideal probe for solvation dynamics due to its significant change in dipole moment upon excitation.[3] Time-resolved emission spectra (TRES) are constructed to observe the time-dependent shift in the emission maximum, which reflects the reorientation of solvent molecules around the excited state of the dye.

Logical Flow for Analyzing Solvation Dynamics

Caption: Logical workflow for the analysis of solvation dynamics using time-resolved fluorescence data.

Protocol for Solvation Dynamics:

-

Data Acquisition: Collect fluorescence decays at multiple wavelengths across the emission spectrum of Coumarin 153 using TCSPC or fluorescence up-conversion for higher time resolution.

-

TRES Construction: Reconstruct the time-resolved emission spectra (TRES) from the collected decay profiles.

-

Spectral Analysis: Determine the peak frequency of the emission spectrum at each time point, ν(t).

-

Solvation Correlation Function: Calculate the normalized solvation correlation function, S(t), using the formula: S(t) = [ν(t) - ν(∞)] / [ν(0) - ν(∞)], where ν(0) is the peak frequency at time zero and ν(∞) is the peak frequency after complete solvent relaxation.

-

Data Fitting: Fit the S(t) curve to a multi-exponential decay function to extract the characteristic solvation timescales. These timescales provide insights into the dynamics of the solvent environment.

Conclusion

Coumarin 153 remains a cornerstone fluorescent probe in chemical and biological research. Its well-defined chemical structure, coupled with its sensitive and robust photophysical properties, allows for detailed investigations of complex molecular environments. This guide provides the fundamental knowledge and practical protocols necessary for researchers to effectively utilize Coumarin 153 in their experimental endeavors.

References

- 1. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coumarin synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 14. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 15. picoquant.com [picoquant.com]

An In-depth Technical Guide to the Photophysical Properties of Coumarin 153

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 153 (C153) is a highly versatile fluorophore widely employed as a fluorescent probe in chemical and biological research. Its photophysical properties are exquisitely sensitive to its local environment, making it an ideal tool for studying solvation dynamics, micro-viscosity, and polarity. This technical guide provides a comprehensive overview of the core photophysical characteristics of Coumarin 153, detailed experimental protocols for their measurement, and a discussion of the underlying molecular mechanisms.

The defining feature of C153 is the significant change in its electronic distribution upon photoexcitation. The molecule transitions from a ground state (S₀) to an excited singlet state (S₁) that possesses a substantial intramolecular charge transfer (ICT) character. This ICT involves a shift of electron density from the julolidine ring (electron donor) to the carbonyl group of the pyranone core (electron acceptor). The resulting large change in dipole moment between the ground and excited states is the primary reason for its pronounced solvatochromism and its utility as a probe for solvent reorganization dynamics.

Core Photophysical Properties

The interaction of Coumarin 153 with its solvent environment dictates its absorption and emission characteristics, fluorescence lifetime, and quantum yield. These properties are summarized below for a range of solvents, illustrating the influence of polarity and hydrogen-bonding capabilities.

Data Presentation: Photophysical Parameters in Various Solvents

The following tables summarize key quantitative data for Coumarin 153 in solvents of varying polarity.

Table 1: Absorption and Emission Spectral Data of Coumarin 153

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 1.427 | ~409 | ~450 | ~2230 |

| Acetonitrile | 37.5 | 1.344 | ~420 | ~520 | ~4630 |

| Methanol | 32.7 | 1.329 | 424[1] | 537[1] | ~4960 |

| Ethanol | 24.5 | 1.361 | ~423 | ~530 | ~4870 |

| Water | 80.1 | 1.333 | ~435 | ~590 | ~6200 |

Note: Values are approximate and can vary slightly based on experimental conditions. Stokes shift is calculated from the absorption and emission maxima.

Table 2: Fluorescence Quantum Yield and Lifetime of Coumarin 153

| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) | Radiative Rate (k_r) (x10⁸ s⁻¹) | Non-radiative Rate (k_nr) (x10⁸ s⁻¹) |

| Cyclohexane | 0.90[2] | ~5.5 | ~1.64 | ~0.18 |

| Acetonitrile | 0.58 | 5.2 | 1.12 | 0.81 |

| Methanol | 0.42[1] | 4.0[1] | 1.05 | 1.45 |

| Ethanol | 0.54 | 4.8[3] | 1.13[3] | 0.96[3] |

| Water | 0.10[2] | ~2.5 | ~0.40 | ~3.60 |

Note: Radiative (k_r = Φ_f / τ_f) and non-radiative (k_nr = (1-Φ_f) / τ_f) decay rates are calculated from the quantum yield and lifetime data. Values are representative and compiled from various sources.

Excited-State Dynamics and Environmental Effects

Upon excitation, the locally excited (LE) state of C153 rapidly relaxes to the ICT state. The stabilization of this polar ICT state by the surrounding solvent molecules is a key process. In polar solvents, the solvent dipoles reorient around the newly formed, larger dipole of the excited C153 molecule. This relaxation process lowers the energy of the excited state, resulting in a time-dependent red-shift of the emission spectrum, known as the dynamic Stokes shift.

In polar protic solvents like ethanol, specific interactions such as hydrogen bonding can occur with the carbonyl group of C153.[4] Furthermore, at higher concentrations in these solvents, C153 can form H-aggregates, which are characterized by a blue-shifted emission compared to the monomer.[4] In some coumarin derivatives, particularly those with flexible amino groups, an additional non-radiative decay pathway can become significant in polar solvents. This involves twisting of the amino group to form a non-emissive twisted intramolecular charge transfer (TICT) state, which efficiently deactivates to the ground state.[5]

Experimental Protocols

Accurate determination of photophysical properties requires meticulous experimental procedures. The following sections detail the standard methodologies.

Measurement of Absorption and Emission Spectra

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used for absorbance measurements, and a spectrofluorometer is used for emission measurements. The spectrofluorometer should be equipped with a corrected emission channel to account for wavelength-dependent variations in detector sensitivity and grating efficiency.

-

Sample Preparation: Solutions of Coumarin 153 are prepared in spectroscopic-grade solvents. The concentration is adjusted to have an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm path length cuvette to minimize inner filter effects.

-

Absorption Measurement: An absorption spectrum is recorded to determine the absorption maximum (λ_abs) and the precise absorbance at the chosen excitation wavelength.

-

Emission Measurement: The sample is excited at or near its λ_abs. The emission is collected, typically at a 90° angle to the excitation beam, and scanned over the expected fluorescence wavelength range to obtain the corrected emission spectrum and identify the emission maximum (λ_em).

Determination of Fluorescence Quantum Yield (Φ_f)

The comparative method is the most widely used technique for determining the fluorescence quantum yield.[6] It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a fluorescence standard whose absorption and emission spectra overlap well with the sample. For C153, other coumarin dyes or quinine sulfate (Φ_f = 0.54 in 0.1 M H₂SO₄) are common choices.[2]

-

Preparation of Solutions: Prepare a series of five to six dilute solutions of both the test sample and the standard in the same solvent (if possible). The absorbances should be kept below 0.1 at the excitation wavelength to ensure a linear relationship between absorbance and fluorescence intensity.[6]

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fully corrected fluorescence spectrum for each solution under identical instrument settings (excitation wavelength, slit widths).

-

Integrate the area under the corrected emission curve for each measurement.

-

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The data should yield straight lines passing through the origin. The quantum yield of the sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients (slopes) of the intensity vs. absorbance plots for the sample and standard, respectively.

-

n_X and n_ST are the refractive indices of the sample and standard solutions. If the same solvent is used, this term cancels out.

-

Measurement of Fluorescence Lifetime (τ_f)

Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for measuring fluorescence lifetimes in the nanosecond and picosecond range.[7]

-

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The instrument measures the time delay between the excitation pulse and the arrival of the first emitted photon at a sensitive detector.[7][8] This process is repeated thousands or millions of times, and the data is compiled into a histogram of photon counts versus time. This histogram represents the fluorescence decay profile.[8]

-

Instrumentation: A TCSPC system consists of a pulsed light source, sample holder, emission monochromator, a fast and sensitive single-photon detector (like a PMT or SPAD), and timing electronics (Time-to-Amplitude Converter and Analog-to-Digital Converter).

-

Data Acquisition:

-

The sample is placed in the instrument and excited at an appropriate wavelength. Emission is collected at the fluorescence maximum.

-

A decay histogram is built up until sufficient photon counts (typically 10,000 in the peak channel) are collected to ensure good statistics.

-

The Instrument Response Function (IRF) is measured by replacing the sample with a solution that scatters the excitation light (e.g., a dilute colloidal silica solution).[9] The IRF represents the time profile of the excitation pulse as seen by the detection system.

-

-

Data Analysis: The measured fluorescence decay is a convolution of the true decay and the IRF. The fluorescence lifetime (τ_f) is extracted by fitting the experimental decay data to a model exponential decay function (or a sum of exponentials) that has been convoluted with the measured IRF. This deconvolution analysis is performed using specialized software.[9]

Visualizations

The following diagrams illustrate the key processes and workflows associated with the photophysics of Coumarin 153.

Caption: Jablonski diagram illustrating the photophysical pathways for Coumarin 153.[10][11]

Caption: Workflow for the comprehensive photophysical characterization of a fluorophore.[12]

Caption: Logical relationships between solvent properties and C153 photophysical behavior.

References

- 1. mdpi.com [mdpi.com]

- 2. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 11. horiba.com [horiba.com]

- 12. tandfonline.com [tandfonline.com]

The Photophysics of Coumarin 153: A Technical Guide to its Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

Coumarin 153 (C153) is a renowned fluorescent dye extensively utilized as a molecular probe in diverse scientific disciplines, including chemistry, biology, and materials science. Its pronounced solvatochromism, high fluorescence quantum yield in many environments, and sensitivity to local polarity make it an invaluable tool for investigating molecular interactions, solvation dynamics, and microenvironmental properties. This technical guide provides an in-depth exploration of the excitation and emission spectra of Coumarin 153, offering detailed experimental protocols and a comprehensive compilation of its photophysical properties.

Core Photophysical Properties of Coumarin 153

The photophysical behavior of Coumarin 153 is profoundly influenced by its solvent environment. The dye exhibits a significant Stokes shift, the difference between the maximum absorption and emission wavelengths, which is characteristic of molecules that undergo a substantial change in dipole moment upon excitation. In its ground state, C153 has a dipole moment of approximately 6.6 D, which increases to about 9.7 D in the excited state.[1][2] This intramolecular charge transfer character is responsible for its sensitivity to solvent polarity.

The absorption spectrum of C153 typically displays a main band corresponding to the S₀ → S₁ (π-π*) transition.[1] In nonpolar solvents, this band may exhibit some vibronic structure, which tends to broaden and become less defined in more polar solvents.[3] The fluorescence emission spectrum is generally a broad, unstructured band. The fluorescence quantum yield of Coumarin 153 is notably high in many organic solvents, approaching 0.9 in cyclohexane, but decreases significantly in highly polar protic solvents like water, where it is around 0.1.[1]

Data Presentation: Photophysical Properties of Coumarin 153 in Various Solvents

The following table summarizes the key photophysical parameters of Coumarin 153 in a range of solvents with varying polarities. These values are essential for the selection of appropriate experimental conditions and for the interpretation of fluorescence-based assays.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Cyclohexane | ~409 | ~450 | ~20,000 | 0.9 | - |

| Toluene | ~420 | ~490 | - | - | - |

| 1,4-Dioxane | ~420 | ~499 | - | - | - |

| Acetonitrile | ~423 | ~530 | ~20,000 | 0.58 | 4.9 |

| Ethanol | ~423 | ~532 | - | 0.53 | 4.0 |

| Methanol | 424 | 537 | - | 0.42 | 4.0[3] |

| 1-Chloropropane | - | - | ~20,000[1] | - | - |

| Water | ~410 | ~560 | - | 0.1[1] | - |

Note: The exact values can vary slightly depending on the specific experimental conditions (e.g., temperature, purity of solvents, and instrumentation).

Experimental Protocols

Accurate determination of the excitation and emission spectra of Coumarin 153 is fundamental to its application. Below are detailed methodologies for these measurements.

Measurement of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum absorption (excitation) and fluorescence (emission) for Coumarin 153 in a specific solvent.

Materials:

-

Coumarin 153

-

Spectroscopic grade solvent of choice

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Coumarin 153 (e.g., 1 mM) in the chosen solvent. Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution to prepare a working solution with an absorbance of approximately 0.1 at the absorption maximum in a 1 cm path length cuvette. This low concentration helps to minimize inner filter effects.

-

Absorption Spectrum Measurement:

-

Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-500 nm).

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.

-

Scan the emission monochromator over a wavelength range that covers the expected fluorescence of Coumarin 153 (e.g., 450-700 nm).

-

Record the fluorescence emission spectrum and identify the wavelength of maximum emission (λ_em).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to the determined λ_em.

-

Scan the excitation monochromator over a wavelength range that covers the absorption of Coumarin 153 (e.g., 300-500 nm).

-

Record the fluorescence excitation spectrum. The corrected excitation spectrum should be superimposable on the absorption spectrum.

-

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of Coumarin 153 in a specific solvent relative to a known standard.

Materials:

-

Coumarin 153 solution (as prepared above)

-

A quantum yield standard with known quantum yield in the same solvent or a similar one (e.g., Quinine Sulfate in 0.1 N H₂SO₄, Φ_f = 0.52).[1]

-

Spectrofluorometer with a corrected emission spectrum function.

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare a series of dilute solutions of both the Coumarin 153 sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.

-

Measure the absorption spectra of all solutions and note the absorbance at the excitation wavelength.

-

Measure the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Integrate the area under the corrected emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the slope (gradient) of the linear fits for both the sample (Grad_X) and the standard (Grad_ST).

-

Calculate the quantum yield of the sample (Φ_X) using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Visualizations

Jablonski Diagram for Fluorescence

The process of fluorescence can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the logical flow of the experimental procedures described above for the complete photophysical characterization of Coumarin 153.

Caption: Experimental workflow for the photophysical characterization of Coumarin 153.

References

Unveiling the Photophysical Properties of Coumarin 153: A Technical Guide to Quantum Yield and Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

Coumarin 153 (C153) is a widely utilized fluorescent probe renowned for its sensitivity to the local environment. Its robust photophysical properties, particularly its fluorescence quantum yield and lifetime, make it an invaluable tool in diverse research areas, including materials science, biophysics, and drug discovery. This technical guide provides an in-depth exploration of these core parameters, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying processes and workflows. Understanding the nuances of Coumarin 153's fluorescence behavior is critical for the accurate interpretation of experimental data and the design of novel fluorescence-based assays.

Data Presentation: Photophysical Parameters of Coumarin 153 in Various Solvents

The photophysical characteristics of Coumarin 153 are exquisitely sensitive to the polarity and viscosity of its surrounding medium. This solvent-dependent behavior stems from the molecule's intramolecular charge transfer (ICT) character in the excited state. The following table summarizes the fluorescence quantum yield (ΦF) and lifetime (τF) of Coumarin 153 in a range of common solvents.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Quantum Yield (ΦF) | Lifetime (τF) (ns) |

| Cyclohexane | 2.02 | 1.427 | 0.40 | 5.1 |

| 1,4-Dioxane | 2.21 | 1.422 | 0.53 | 5.8 |

| Benzene | 2.28 | 1.501 | 0.47 | 5.4 |

| Toluene | 2.38 | 1.497 | 0.45 | 5.3 |

| Chloroform | 4.81 | 1.446 | 0.38 | 4.8 |

| Ethyl Acetate | 6.02 | 1.372 | 0.58 | 5.5 |

| Tetrahydrofuran (THF) | 7.58 | 1.407 | 0.56 | 5.6 |

| Dichloromethane (DCM) | 8.93 | 1.424 | 0.42 | 4.7 |

| 1-Butanol | 17.51 | 1.399 | 0.52 | 4.9 |

| 2-Propanol | 20.18 | 1.377 | 0.52 | 4.8 |

| Ethanol | 24.55 | 1.361 | 0.53, 0.544, 0.55 | 4.5, 4.9 |

| Methanol | 32.70 | 1.329 | 0.42, 0.49 | 4.0, 4.4 |

| Acetonitrile | 37.50 | 1.344 | 0.38 | 4.2 |

| Dimethyl Sulfoxide (DMSO) | 46.68 | 1.479 | 0.23 | 3.2 |

| Water | 80.10 | 1.333 | 0.02 | 1.1 |

Note: The presented values are compiled from various literature sources and may exhibit slight variations due to differences in experimental conditions and measurement techniques.

Experimental Protocols

Accurate determination of fluorescence quantum yield and lifetime is paramount for reliable experimental outcomes. The following sections detail the standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method, also known as the comparative method, is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[1]

1. Materials and Instrumentation:

-

Fluorophore of Interest (Sample): Coumarin 153

-

Quantum Yield Standard: Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.52) or another well-characterized standard.[2]

-

Solvent: Spectroscopic grade solvent.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Spectrofluorometer: For measuring fluorescence emission spectra.

-

Cuvettes: 1 cm path length quartz cuvettes.

2. Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both the sample (Coumarin 153) and the quantum yield standard in the chosen solvent.

-

Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard from their respective stock solutions. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all diluted solutions. Note the absorbance at the excitation wavelength (λex). The excitation wavelength should be the same for both the sample and the standard.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each diluted solution of the sample and the standard.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the slope (gradient) of the resulting linear fits for both the sample (GradX) and the standard (GradST).

-

Calculate the quantum yield of the sample (ΦX) using the following equation:

ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)

where ΦST is the quantum yield of the standard, and nX and nST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, the refractive index term cancels out.

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[3][4] The method involves the statistical collection of single photon arrival times after a pulsed excitation.[5][6]

1. Instrumentation:

-

Pulsed Light Source: A picosecond pulsed laser diode or a Ti:Sapphire laser.

-

Sample Chamber: A holder for the cuvette.

-

Emission Monochromator: To select the emission wavelength.

-

Single-Photon Detector: A photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

-

TCSPC Electronics:

-

Constant Fraction Discriminator (CFD): To generate precise timing signals.

-

Time-to-Amplitude Converter (TAC): To measure the time difference between the excitation pulse and the detected photon.

-

Analog-to-Digital Converter (ADC): To digitize the TAC output.

-

Memory: To build a histogram of photon arrival times.

-

2. Procedure:

-

Sample Preparation: Prepare a dilute solution of Coumarin 153 in the desired solvent. The concentration should be low enough to avoid aggregation and inner filter effects.

-

Instrumental Setup and Calibration:

-

Set the excitation wavelength and the repetition rate of the pulsed light source. The repetition rate should be low enough to allow the fluorescence to decay completely before the next pulse.

-

Set the emission wavelength on the monochromator.

-

Measure the Instrument Response Function (IRF) by using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the detection system.

-

-

Data Acquisition:

-

Replace the scattering solution with the Coumarin 153 sample.

-

Acquire the fluorescence decay data by collecting single photon events over a period of time until a sufficient number of counts are accumulated in the peak channel of the decay curve.

-

-

Data Analysis:

-

The collected data is a histogram of photon counts versus time.

-

Perform a deconvolution of the measured fluorescence decay with the IRF.

-

Fit the deconvoluted decay data to an exponential decay model (or a multi-exponential model if the decay is complex) using a non-linear least-squares fitting algorithm.

-

The fitting procedure yields the fluorescence lifetime (τF).

-

Mandatory Visualization

To better illustrate the concepts and procedures discussed, the following diagrams are provided.

Caption: Photophysical processes of Coumarin 153.

Caption: Relative quantum yield measurement workflow.

Caption: Fluorescence lifetime measurement workflow.

References

- 1. iss.com [iss.com]

- 2. Solvent organization around the perfluoro group of coumarin 153 governs its photophysical properties: An experimental and simulation study of coumarin dyes in ethanol as well as fluorinated ethanol solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. horiba.com [horiba.com]

- 4. sssc.usask.ca [sssc.usask.ca]

- 5. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 6. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Solvatochromic Behavior of Coumarin 153 for Research and Drug Development

Executive Summary: Coumarin 153 (C153) is a fluorescent dye renowned for its pronounced solvatochromism—the change in its spectral properties in response to the polarity of its solvent environment. This sensitivity arises from a significant change in its dipole moment upon photoexcitation, leading to an intramolecular charge transfer (ICT) state. Consequently, the extent of solvent-dependent stabilization of its excited state dictates the energy and, therefore, the color of its fluorescence emission. This makes C153 an invaluable probe for investigating the microenvironments of complex systems. This technical guide provides an in-depth exploration of the core principles governing C153's solvatochromic behavior, detailed experimental protocols for its characterization, and a summary of its photophysical data in various solvents. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy to study molecular interactions, probe biological systems, and characterize drug delivery vehicles.

Introduction to Coumarin 153 and Solvatochromism

Coumarin 153 is an aromatic heterocyclic compound belonging to the 7-aminocoumarin family.[1] Its rigid molecular structure and the presence of an electron-donating julolidine group and an electron-withdrawing trifluoromethyl group contribute to its high fluorescence quantum yield and significant change in dipole moment upon excitation.[2][3]

Solvatochromism refers to the ability of a chemical substance to change color in response to a change in the solvent polarity. This phenomenon is driven by differential solvation of the ground and excited electronic states of the probe molecule.[4] For C153, the excited state is significantly more polar than the ground state.[5] In polar solvents, this leads to a greater stabilization of the excited state relative to the ground state, resulting in a lower energy emission, which manifests as a red-shift (bathochromic shift) in the fluorescence spectrum. This makes C153 an excellent probe for solvent polarity.[6] Its applications are extensive, ranging from fundamental studies of solvation dynamics to practical uses in biochemistry for elucidating protein structure and function and identifying potential drug targets.[1][7]

Core Photophysical Principles

The solvatochromic behavior of C153 is fundamentally linked to its electronic structure. The absorption of a photon promotes the molecule from its ground state (S₀) to an excited state (S₁). This S₀ → S₁ transition involves a significant redistribution of electron density, creating a more polar excited state with a larger dipole moment, a process known as intramolecular charge transfer (ICT).[2]

Following excitation, the surrounding solvent molecules reorient themselves to stabilize the newly formed, highly polar excited state. This solvent relaxation process lowers the energy of the S₁ state before fluorescence occurs. The extent of this energy reduction is dependent on the solvent's polarity. Highly polar solvents induce a larger energy drop, leading to a more significant red-shift in the fluorescence emission. The difference in energy between the absorption and emission maxima is known as the Stokes shift , which is a key indicator of the solvent's polarity and its ability to reorganize around the excited probe.[8]

Quantitative Photophysical Data

The photophysical properties of Coumarin 153 have been extensively studied in a wide range of solvents. The following tables summarize key quantitative data to facilitate comparison.

Table 1: Solvatochromic Shift Data for Coumarin 153 in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) |

| Cyclohexane | 2.02 | 400 | 465 | 3450 |

| 1,4-Dioxane | 2.21 | 412 | 493 | 3900 |

| Benzene | 2.28 | 409 | 495 | 4150 |

| Tetrahydrofuran (THF) | 7.58 | 419 | 518 | 4500 |

| Acetonitrile (ACN) | 37.5 | 423 | 525 | 4500 |

| Ethanol (EtOH) | 24.5 | 423 | 537 | 4950 |

| Methanol (MeOH) | 32.7 | 424 | 537 | 4900 |

| Propylene Glycol | 32.1 | 427 | 545 | 4980 |

| Glycerol | 42.5 | 430 | 550 | 4960 |

| Water | 80.1 | 435 | 585 | 5900 |

Note: Data compiled from multiple sources.[5][8] Exact values may vary slightly depending on experimental conditions such as temperature and purity.

Table 2: Fluorescence Quantum Yield and Lifetime of Coumarin 153

| Solvent | Quantum Yield (ΦF) | Lifetime (τF, ns) |

| Cyclohexane | 0.90 | 5.3 |

| Acetonitrile | 0.60 | 4.5 |

| Ethanol | 0.53 | 4.0 |

| Methanol | 0.42 | 3.8 |

| Water | 0.10 | 1.0 |

Note: Data compiled from multiple sources.[2][5][9] Quantum yields and lifetimes are sensitive to solvent viscosity and the presence of specific interactions like hydrogen bonding.

Experimental Protocols

Characterizing the solvatochromic behavior of C153 involves a series of spectroscopic measurements.

Steady-State Absorption and Fluorescence Spectroscopy

This is the foundational experiment to determine the absorption and emission maxima and calculate the Stokes shift.

-

Solution Preparation: Prepare a stock solution of Coumarin 153 (e.g., 1 mM) in a high-purity solvent like spectroscopic grade acetonitrile. Create dilute working solutions (1-10 µM) in the various solvents to be tested. The absorbance of the final solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Measurement: Using a UV-Vis spectrophotometer, record the absorption spectrum of C153 in each solvent against a solvent blank. Identify the wavelength of maximum absorbance (λabs).

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at or near its λabs. Record the emission spectrum, ensuring to correct for instrument response functions. Identify the wavelength of maximum fluorescence emission (λem).

-

Data Analysis: Calculate the Stokes shift (Δν) in wavenumbers (cm-1) using the formula: Δν = (1/λabs - 1/λem) x 107.

Relative Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (ΦF) is determined by comparing the integrated fluorescence intensity of the C153 sample to that of a well-characterized standard.

-

Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region, such as Quinine Sulfate in 0.1 N H₂SO₄ (ΦF = 0.52) or C153 itself in a reference solvent like ethanol.[5][10]

-

Measurement: Measure the absorbance of both the C153 sample and the standard at the same excitation wavelength. The absorbance values should be matched as closely as possible and kept below 0.1. Record the corrected fluorescence emission spectra for both solutions under identical instrument settings.

-

Calculation: Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where 's' denotes the sample and 'r' the reference, Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Fluorescence lifetime (τF) is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or Ti:Sapphire laser) and a sensitive, high-speed detector.

-

Measurement: Excite the C153 solution (1-10 µM) with the pulsed laser. Collect the fluorescence decay profile by timing the arrival of single emitted photons relative to the excitation pulse. Also, record an instrument response function (IRF) using a scattering solution (e.g., dilute Ludox).

-

Data Analysis: Deconvolute the measured fluorescence decay from the IRF. Fit the resulting decay curve to an exponential model (single or multi-exponential) to extract the fluorescence lifetime(s). For C153 in many neat solvents, a single exponential decay is often sufficient.

Key Factors Influencing Solvatochromic Behavior

While solvent polarity is the primary driver, other factors can significantly modulate the photophysical properties of C153.

-

Specific Solute-Solvent Interactions: In protic solvents like ethanol and methanol, hydrogen bonding can occur between the solvent's hydroxyl group and the carbonyl group of C153.[7] This specific interaction provides additional stabilization to the excited state, often leading to larger Stokes shifts and affecting the non-radiative decay rates compared to aprotic solvents of similar polarity.[7][11]

-

Solvent Viscosity: In highly viscous solvents like glycerol, the rate of solvent reorganization around the excited C153 molecule can be slower than the fluorescence lifetime. This can lead to emission from a not-fully-relaxed state, affecting the emission spectrum and lifetime measurements.

-

Aggregation: In certain polar protic solvents like ethanol, C153 has been shown to form aggregates, particularly at higher concentrations.[12][13] This aggregation can lead to the appearance of multiple emitting species and cause a blue-shift in the emission spectra of the aggregates compared to the monomers, potentially complicating data interpretation.[12][13]

References

- 1. Coumarin 153, 53518-18-6 | BroadPharm [broadpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]

- 11. Hydrogen bond interactions of coumarin-153 in molecular solvents: molecular dynamics and principal component analysis [comptes-rendus.academie-sciences.fr]

- 12. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Unraveling the Luminescence of Coumarin 153: A Technical Deep Dive into its Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

Coumarin 153 (C153) stands as a cornerstone fluorescent probe, widely employed in biophysical and materials science for its pronounced sensitivity to the local environment. Its robust photostability and high fluorescence quantum yield in a multitude of solvents make it an invaluable tool for investigating solvation dynamics, micro-viscosity, and cellular environments. This technical guide provides an in-depth exploration of the core mechanisms governing the fluorescence of Coumarin 153, offering a detailed overview of its photophysical properties, the critical role of solvent interactions, and the experimental methodologies used to elucidate these characteristics.

The Photophysical Heart of Coumarin 153: An Intramolecular Charge Transfer Story

The fluorescence of Coumarin 153 is fundamentally governed by an efficient intramolecular charge transfer (ICT) process that occurs upon photoexcitation. The molecule's structure, featuring an electron-donating julolidine group and an electron-accepting trifluoromethyl group on the coumarin core, is central to this phenomenon.[1] Upon absorption of a photon, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁).[2] This excitation triggers a significant redistribution of electron density, with a partial charge transfer from the amino (electron donor) group to the carbonyl (electron accepting) group.[2] This ICT character of the S₁ state results in a substantial increase in the molecule's dipole moment compared to the ground state.[3][4]

This change in dipole moment is the primary reason for C153's exquisite sensitivity to its solvent environment. In polar solvents, the surrounding solvent molecules reorient themselves to stabilize the more polar excited state, leading to a red-shift in the fluorescence emission spectrum.[4] This time-dependent spectral shift, known as the dynamic Stokes shift, provides a direct measure of the solvent relaxation dynamics around the excited probe molecule.[3][4]

Key Photophysical Parameters

The fluorescence behavior of Coumarin 153 is characterized by several key quantitative parameters that are highly dependent on the solvent. The following tables summarize critical photophysical data for C153 in various solvent environments.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Reference |

| Methanol | 424 | 537 | - | [2][5] |

| Acetonitrile | - | - | - | [3] |

| Butanol | - | - | - | [3] |

| Ethanol | - | - | - | [6] |

| 1-Chloropropane | - | - | - | [7] |

Table 1: Steady-State Spectral Properties of Coumarin 153 in Various Solvents.

| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Radiative Rate Constant (k_f, 10⁸ s⁻¹) | Non-radiative Rate Constant (k_nr, 10⁸ s⁻¹) | Reference |

| Methanol | 0.42 | 4.0 | - | - | [2][5] |

| Ethanol | 0.55 | 4.8 (monomer) | - | - | [8][9] |

| Acetonitrile | - | - | - | - | [1] |

| Lower Polarity Solvents | Shows unusual deviations from linearity | Shows unusual deviations from linearity | - | Shows substantial enhancements | [1] |

Table 2: Fluorescence Quantum Yields, Lifetimes, and Decay Rates of Coumarin 153.

Visualizing the Photophysical Journey

To better understand the processes involved in the fluorescence of Coumarin 153, the following diagrams illustrate the key concepts.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Non-Phenomenological Description of the Time-Resolved Emission in Solution with Quantum–Classical Vibronic Approaches—Application to Coumarin C153 in Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The influence of temperature on Coumarin 153 fluorescence kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Coumarin 153: From Discovery to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 153, scientifically known as 2,3,6,7-Tetrahydro-9-(trifluoromethyl)-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, is a highly fluorescent organic dye that has garnered significant attention within the scientific community. Its exceptional photophysical properties, including a high fluorescence quantum yield and sensitivity to the local environment, have established it as a valuable tool in various research fields, particularly as a fluorescent probe and a laser dye. This in-depth guide provides a comprehensive overview of the discovery, synthesis, and key applications of Coumarin 153, with a focus on detailed experimental protocols and quantitative data.

Discovery and Development

Coumarin 153 emerged from the extensive research and development of coumarin derivatives as laser dyes. Coumarins, a class of compounds characterized by a benzopyran-2-one core structure, were identified as effective gain media for tunable lasers in the blue-green region of the electromagnetic spectrum. The first coumarin-based laser dye, 7-diethylamino-4-methylcoumarin, demonstrated laser action around 460 nm.[1] This discovery spurred the synthesis and investigation of a wide array of coumarin analogs to enhance their photostability, tuning range, and efficiency.

Synthesis of Coumarin 153

The synthesis of Coumarin 153 is most effectively achieved through a von Pechmann condensation , a classic method for preparing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. For Coumarin 153, the specific reactants are 8-hydroxyjulolidine and ethyl trifluoroacetoacetate .

Synthesis Pathway

The reaction proceeds through an acid-catalyzed transesterification followed by an intramolecular electrophilic aromatic substitution (Michael addition) and subsequent dehydration to form the final coumarin ring system.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on the principles of the von Pechmann condensation for the synthesis of 4-substituted coumarins.

Materials:

-

8-Hydroxyjulolidine

-

Ethyl trifluoroacetoacetate

-

Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Ethanol

-

Ice-cold water

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyjulolidine (1 equivalent) in a minimal amount of a suitable solvent or, if the reaction is to be performed neat, proceed without a solvent.

-

Addition of Reactants: Add ethyl trifluoroacetoacetate (1.1 to 1.5 equivalents) to the flask.

-

Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid, a few drops to a catalytic amount) to the reaction mixture while stirring. The addition should be done in an ice bath to control the initial exothermic reaction.

-

Reaction: Heat the mixture to a temperature between 80-120 °C and maintain it for several hours (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture slowly into a beaker containing ice-cold water. A solid precipitate of crude Coumarin 153 should form.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

To neutralize any remaining acid, wash the solid with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash again with water to remove any remaining salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

-

Collect the purified crystals by filtration and dry them under vacuum.

-

-

Characterization: Confirm the identity and purity of the synthesized Coumarin 153 using analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Photophysical Properties of Coumarin 153

Coumarin 153 is renowned for its excellent photophysical properties, which are highly dependent on the solvent environment. This solvatochromism makes it a sensitive probe for local polarity and viscosity.

Quantitative Data

The following tables summarize the key photophysical parameters of Coumarin 153 in various solvents.

Table 1: Absorption and Emission Maxima of Coumarin 153 in Different Solvents

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

| Cyclohexane | 400 | 450 |

| Toluene | 415 | 492 |

| Dichloromethane | 423 | 520 |

| Acetonitrile | 423 | 530 |

| Ethanol | 423 | 542 |

| Methanol | 424 | 537[] |

| Water | 410 | 560 |

Table 2: Fluorescence Quantum Yield and Lifetime of Coumarin 153 in Different Solvents

| Solvent | Quantum Yield (Φf) | Lifetime (τf, ns) |

| Cyclohexane | 0.90[1] | 5.8 |

| Toluene | 0.65 | 4.9 |

| Dichloromethane | 0.43 | 4.1 |

| Acetonitrile | 0.38 | 4.0 |

| Ethanol | 0.53 | 4.5 |

| Methanol | 0.42[] | 4.0[] |

| Water | 0.10[1] | 1.9 |

Applications in Research and Drug Development

The unique photophysical properties of Coumarin 153 have led to its widespread use as a fluorescent probe in various scientific disciplines.

Probing Local Environment

Coumarin 153's sensitivity to solvent polarity and viscosity makes it an excellent probe for characterizing microenvironments in complex systems such as micelles, polymers, and biological membranes. The shift in its emission spectrum provides information about the local polarity, while changes in its fluorescence lifetime and anisotropy can be used to determine local viscosity.

Monitoring Cellular Processes

In a biological context, coumarin derivatives are increasingly being used to develop fluorescent probes for monitoring dynamic cellular processes. While specific signaling pathways directly involving Coumarin 153 are not extensively documented, its photophysical principles are applied in the design of probes for crucial cellular parameters.

One such application is in the development of probes to monitor changes in mitochondrial membrane potential (ΔΨm) , a key indicator of cell health and apoptosis. A decrease in ΔΨm is an early event in programmed cell death. Fluorescent probes that accumulate in the mitochondria in a potential-dependent manner can be used to track these changes.

The following diagram illustrates the logical workflow for using a coumarin-based probe to monitor changes in mitochondrial membrane potential during apoptosis.

References

Coumarin 153 (CAS 53518-18-6): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 153, with the CAS number 53518-18-6, is a highly versatile and widely utilized fluorescent dye belonging to the aminocoumarin family. Its chemical name is 2,3,6,7-Tetrahydro-9-(trifluoromethyl)-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, and it is also known by the synonym Coumarin 540A.[2][3] Renowned for its strong fluorescence and sensitivity to the local environment, Coumarin 153 serves as a powerful tool in a multitude of scientific disciplines. Its rigidized structure minimizes non-radiative decay pathways, contributing to its high fluorescence quantum yield in many solvents. This technical guide provides a comprehensive overview of the core physicochemical and photophysical properties of Coumarin 153, detailed experimental protocols for its synthesis and application, and a visual representation of a typical experimental workflow.

Physicochemical Properties

Coumarin 153 is a yellow, solid, crystalline compound with a molecular formula of C₁₆H₁₄F₃NO₂ and a molecular weight of 309.28 g/mol .[3] It is known for its good solubility in a range of organic solvents, including ethanol, acetonitrile, methanol, and butanol, but is insoluble in water.[4][5] This solubility profile makes it suitable for a wide array of applications in both chemical and biological systems.

| Property | Value | Reference(s) |

| CAS Number | 53518-18-6 | [3] |

| Molecular Formula | C₁₆H₁₄F₃NO₂ | [3] |

| Molecular Weight | 309.28 g/mol | [3] |

| Appearance | Yellow solid | [6] |

| Melting Point | 164-168 °C | [5] |

| Solubility | Soluble in ethanol, insoluble in water | [5][6] |

Photophysical Properties

The utility of Coumarin 153 as a fluorescent probe stems from its remarkable photophysical characteristics. It exhibits a strong absorption in the violet-blue region of the electromagnetic spectrum and emits bright green fluorescence. A key feature of Coumarin 153 is its pronounced solvatochromism, where the positions of its absorption and emission maxima are sensitive to the polarity of the surrounding solvent. This property makes it an excellent probe for investigating the microenvironment of complex systems.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Reference(s) |

| Cyclohexane | 402 | 455 | 0.90 | 5.8 | [7] |

| Toluene | 416 | 494 | - | 5.1 | [8] |

| Acetonitrile | 423 | 524 | 0.58 | 4.8 | [7][9] |

| Ethanol | 423 | 532 | 0.53 | 4.5 | [5][7][10] |

| Methanol | 424 | 537 | 0.42 | 4.0 | [10][11] |

| Water | - | - | 0.10 | - | [7] |

Note: Photophysical properties can vary slightly depending on the specific experimental conditions and measurement techniques.

Experimental Protocols

Synthesis of Coumarin 153

Synthesis of 7-Amino-4-(trifluoromethyl)coumarin (A Key Intermediate):

This synthesis is typically achieved via a Pechmann condensation reaction.

-

Reagents:

-

3-Aminophenol

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Concentrated Sulfuric Acid (as catalyst and solvent)

-

-

Procedure:

-

Carefully add 3-aminophenol to an excess of cold (0 °C) concentrated sulfuric acid with stirring.

-

To this solution, slowly add ethyl 4,4,4-trifluoroacetoacetate while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-70 °C) for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the crude product, wash thoroughly with water to remove excess acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

-

The subsequent steps to form the fused julolidine ring system would involve the reaction of the 7-amino group with suitable difunctional alkylating agents to construct the two additional saturated rings.

Fluorescence Spectroscopy

Coumarin 153 is widely used in steady-state and time-resolved fluorescence spectroscopy to probe the properties of its environment.

-

Sample Preparation:

-

Prepare a stock solution of Coumarin 153 in a suitable solvent (e.g., ethanol or DMSO) at a concentration of approximately 1 mM.

-

For measurements, dilute the stock solution with the solvent of interest to a final concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. This typically corresponds to a concentration in the micromolar range.

-

-

Instrumentation:

-

A standard fluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

For time-resolved measurements, a time-correlated single-photon counting (TCSPC) system or a fluorescence up-conversion setup is required.[1][12]

-

-

Data Acquisition:

-

Record the absorption spectrum to determine the absorption maximum (λ_abs).

-

Set the excitation wavelength at or near the λ_abs.

-

Scan the emission monochromator to record the fluorescence emission spectrum.

-

For quantum yield measurements, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.[7]

-

For time-resolved measurements, collect the fluorescence decay profile at the emission maximum. The instrument response function (IRF) should be measured using a scattering solution.[13]

-

Fluorescence Anisotropy Measurements

Fluorescence anisotropy is used to study the rotational dynamics of Coumarin 153, providing insights into the microviscosity of its surroundings.

-

Instrumentation:

-

A fluorometer equipped with polarizers in both the excitation and emission light paths.

-

-

Procedure:

-

Prepare the sample as described for fluorescence spectroscopy.

-

Measure the fluorescence intensity with the emission polarizer oriented parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.

-

Measure the G-factor of the instrument by exciting with horizontally polarized light and measuring the parallel (I_HH) and perpendicular (I_HV) emission intensities (G = I_HV / I_HH).

-

Calculate the steady-state anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).

-

For time-resolved anisotropy, measure the decay of the parallel and perpendicular components of the fluorescence and calculate the time-resolved anisotropy r(t).

-

Live-Cell Imaging

Coumarin 153's sensitivity to environmental polarity makes it a useful probe for imaging lipid-rich structures and changes in the cellular microenvironment.

-

Cell Culture and Staining:

-

Culture cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Prepare a stock solution of Coumarin 153 in DMSO.

-

Dilute the stock solution in cell culture medium to a final concentration typically in the range of 1-10 µM.

-

Incubate the cells with the Coumarin 153-containing medium for 15-30 minutes at 37 °C.

-

Wash the cells with fresh, probe-free medium before imaging to remove excess dye.

-

-

Microscopy:

-

Use a fluorescence microscope equipped with appropriate filters for Coumarin 153 (e.g., excitation around 405-420 nm and emission collection around 480-550 nm).

-

Confocal or two-photon microscopy can be used for higher resolution imaging and to reduce background fluorescence.

-

-

Image Analysis:

-

Analyze the fluorescence intensity and distribution within the cells to identify stained structures.

-

Changes in the emission spectrum can be analyzed to infer changes in the polarity of the cellular microenvironment.

-

Mandatory Visualizations

Caption: Experimental workflow for time-resolved fluorescence spectroscopy using Coumarin 153.

Conclusion

Coumarin 153 (CAS 53518-18-6) stands out as a powerful and versatile fluorescent probe with well-characterized physicochemical and photophysical properties. Its sensitivity to the local environment, particularly polarity, coupled with its high fluorescence quantum yield, makes it an invaluable tool for researchers in chemistry, physics, and biology. The detailed experimental protocols provided in this guide for its synthesis and application in various spectroscopic and imaging techniques are intended to facilitate its effective use in scientific research. The continued exploration of Coumarin 153 and its derivatives promises to yield further insights into complex chemical and biological systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Synthesis and Evaluation of Aminocoumarin Peptidomimetics as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarin 153 Dye content 99 53518-18-6 [sigmaaldrich.com]

- 4. Synthesis and chemistry of 7-amino-4-(trifluoromethyl)coumarin and its amino acid and peptide derivatives (Journal Article) | OSTI.GOV [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. Coumarin synthesis [organic-chemistry.org]

The Versatility of Coumarin 153: An In-depth Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Coumarin 153 (C153) stands as a cornerstone fluorescent probe in a multitude of basic research applications, prized for its remarkable sensitivity to the local environment. Its rigid molecular structure, coupled with a significant change in dipole moment upon photoexcitation, makes it an exceptional tool for investigating complex molecular landscapes. This technical guide provides a comprehensive overview of the fundamental applications of Coumarin 153, detailing its photophysical properties, experimental methodologies, and the underlying principles of its use as a molecular probe.

Core Photophysical Properties of Coumarin 153

The utility of Coumarin 153 as a fluorescent probe is rooted in its distinct photophysical characteristics, which are exquisitely responsive to the polarity and viscosity of its surroundings. Key parameters such as quantum yield, fluorescence lifetime, and Stokes shift are significantly modulated by the solvent environment.

Solvatochromism and Stokes Shift

Coumarin 153 exhibits pronounced positive solvatochromism, meaning its emission spectrum undergoes a red-shift (to longer wavelengths) as the polarity of the solvent increases. This phenomenon arises from the larger dipole moment of the molecule in its excited state compared to its ground state. In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy and resulting in a lower energy (longer wavelength) emission. The magnitude of this shift, known as the Stokes shift, provides a direct measure of the solvent polarity and the dynamics of solvent relaxation.[1][2]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) of Coumarin 153, a measure of the efficiency of the fluorescence process, is highly dependent on the solvent. Generally, the quantum yield is higher in non-polar, viscous environments and decreases in more polar and protic solvents. This is attributed to the presence of non-radiative decay pathways that become more prominent in polar media.[3] Similarly, the fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is also sensitive to the solvent environment.

Table 1: Photophysical Properties of Coumarin 153 in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Lifetime (τF, ns) |

| Cyclohexane | 2.02 | 1.427 | ~410 | ~450 | ~2200 | 0.90 | 5.8 |

| Toluene | 2.38 | 1.497 | ~420 | ~480 | ~2900 | 0.76 | 5.2 |

| Dichloromethane | 8.93 | 1.424 | ~425 | ~505 | ~3800 | 0.64 | 4.5 |

| Acetonitrile | 37.5 | 1.344 | ~423 | ~515 | ~4300 | 0.40 | 3.8 |

| Methanol | 32.7 | 1.329 | ~424 | ~537 | ~4900 | 0.42 | 4.0 |

| Ethanol | 24.5 | 1.361 | ~425 | ~530 | ~4700 | 0.53 | 4.3 |

| Water | 80.1 | 1.333 | ~420 | ~560 | ~6200 | 0.10 | 1.8 |

Note: The values presented are approximate and can vary slightly depending on the specific experimental conditions and data sources.

Key Research Applications and Experimental Protocols

The unique photophysical properties of Coumarin 153 have led to its widespread use in several key areas of basic research.

Probing Solvent Dynamics and Microenvironments

Coumarin 153 is a preeminent probe for studying solvent relaxation dynamics, a fundamental process in chemical reactions.[1] Upon excitation with an ultrashort laser pulse, the change in its dipole moment induces a reorientation of the surrounding solvent molecules. The time-dependent spectral shift of the C153 fluorescence provides a direct readout of the timescale of this solvent reorganization.

This technique allows for the measurement of fluorescence dynamics with sub-picosecond time resolution, essential for capturing the rapid initial stages of solvent relaxation.

Materials:

-

Coumarin 153 (laser grade)

-

Spectroscopic grade solvents

-

Femtosecond laser system (e.g., Ti:Sapphire laser)

-

Fluorescence up-conversion spectrometer

Methodology:

-

Sample Preparation: Prepare a dilute solution of Coumarin 153 in the solvent of interest. The concentration should be optimized to avoid aggregation and inner-filter effects.

-

Excitation: Excite the sample with a vertically polarized ultrashort laser pulse at the absorption maximum of C153.

-

Fluorescence Collection: Collect the emitted fluorescence and focus it onto a nonlinear crystal.

-

Gating: A second, time-delayed "gate" pulse (typically at the fundamental laser wavelength) is also focused onto the nonlinear crystal, spatially overlapping with the fluorescence.

-

Up-Conversion: Sum-frequency generation occurs in the crystal only when the fluorescence photons and the gate pulse photons arrive simultaneously. The up-converted signal is proportional to the fluorescence intensity at that specific time delay.

-

Detection: The up-converted signal, now at a shorter wavelength, is detected by a photomultiplier tube after passing through a monochromator.

-

Time-Resolved Measurement: By systematically varying the time delay between the excitation and gate pulses, the fluorescence decay profile at a specific wavelength can be constructed.

-

Time-Resolved Emission Spectra (TRES): By measuring the fluorescence decay at multiple emission wavelengths, a time-resolved emission spectrum can be constructed, revealing the dynamic Stokes shift.

Investigating Protein Structure and Dynamics

Coumarin 153 serves as a valuable extrinsic fluorescent probe for studying the structure, dynamics, and ligand-binding properties of proteins. Its fluorescence is sensitive to the polarity and viscosity of its local environment within a protein, providing insights into the nature of binding sites and conformational changes.

Fluorescence anisotropy measures the rotational mobility of the fluorophore. When C153 binds to a protein, its rotational motion is restricted, leading to an increase in fluorescence anisotropy. This can be used to determine binding affinities and probe the microviscosity of the protein's interior.

Materials:

-

Coumarin 153

-

Purified protein of interest

-

Buffer solution

-

Fluorometer equipped with polarizers

Methodology:

-

Sample Preparation: Prepare solutions of the protein and a stock solution of Coumarin 153 in an appropriate buffer.

-

Titration: Titrate a fixed concentration of the protein with increasing concentrations of Coumarin 153 (or vice versa).

-

Steady-State Anisotropy Measurement:

-

Excite the sample with vertically polarized light.

-

Measure the fluorescence intensity with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the excitation polarizer.

-

A correction factor, G, is determined by exciting with horizontally polarized light and measuring the parallel (IHV) and perpendicular (IHH) emission intensities (G = IHV / IHH).

-

The steady-state anisotropy (r) is calculated as: r = (IVV - G * IVH) / (IVV + 2 * G * IVH).

-

-

Data Analysis: Plot the change in fluorescence anisotropy as a function of the ligand concentration. The binding constant (Ka) can be determined by fitting the data to a suitable binding model.

-

Time-Resolved Anisotropy (Optional): For more detailed information on the rotational dynamics, time-resolved anisotropy measurements can be performed using a time-correlated single-photon counting (TCSPC) system. The decay of the anisotropy provides information about the size and shape of the rotating entity.

Conclusion